Thieno[3,2-c]pyridin-4-ylhydrazine
Description
Significance of Fused Heterocyclic Systems in Advanced Drug Discovery and Development
Fused heterocyclic systems are complex molecular architectures where two or more cyclic compounds, with at least one containing an atom other than carbon, share a pair of atoms. fiveable.meairo.co.in This structural fusion imparts a unique set of chemical and physical properties, making them a cornerstone in the design of new therapeutic agents. fiveable.meairo.co.inijpsr.com The rigidity and planarity often found in these systems can lead to more efficient and specific interactions with biological targets. ias.ac.in
The introduction of heteroatoms such as nitrogen, sulfur, and oxygen into a cyclic framework can significantly alter a molecule's reactivity, polarity, and ability to form hydrogen bonds. nih.gov These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. fiveable.me Consequently, a vast number of approved drugs feature a fused heterocyclic core, highlighting their importance in pharmaceutical development. fiveable.menih.gov
Overview of Thienopyridine Scaffolds within Bioactive Chemical Space
Thienopyridines, which consist of a thiophene (B33073) ring fused to a pyridine (B92270) ring, represent a prominent family within the broader class of fused heterocycles. researchgate.netnih.gov There are six possible isomers of thienopyridine, each distinguished by the mode of fusion between the two rings. researchgate.netresearchgate.net This structural diversity gives rise to a wide array of biological activities. researchgate.netresearchgate.net
The thienopyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com Derivatives of thienopyridine have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective activities. researchgate.netnih.govontosight.ai The inherent properties of the thienopyridine core, such as its ability to influence solubility and lipophilicity, further enhance its utility in drug design. researchgate.net
Historical Trajectory and Current Research Frontiers of Thieno[3,2-c]pyridine (B143518) Structures
The exploration of thienopyridine chemistry has a rich history, with early reports dating back several decades. researchgate.net The Thieno[3,2-c]pyridine isomer, in particular, has been the subject of significant research. nih.govacs.org Early studies in the late 1980s identified Thieno[3,2-c]pyridine derivatives as potential antipsychotic agents. nih.govacs.org
Current research continues to uncover new applications for this versatile scaffold. For instance, recent studies have investigated Thieno[3,2-c]pyridine derivatives as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a target for Alzheimer's disease treatment. nih.gov Other areas of active investigation include their use as anti-inflammatory agents and blood platelet aggregation inhibitors. google.com The ongoing synthesis and evaluation of novel Thieno[3,2-c]pyridine derivatives underscore the sustained interest in this chemical class and its potential to yield new therapeutic breakthroughs. nih.govgoogle.comontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-c]pyridin-4-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-10-7-5-2-4-11-6(5)1-3-9-7/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRPZHUSVWSBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651212 | |
| Record name | 4-Hydrazinylthieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27685-95-6 | |
| Record name | 4-Hydrazinylthieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27685-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydrazinylthieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Thieno 3,2 C Pyridin 4 Ylhydrazine and Analogous Structures
Strategic Approaches to the Thieno[3,2-c]pyridine (B143518) Core
One-Pot and Step-Wise Synthetic Routes
One-pot syntheses offer an efficient and economical approach to the thieno[3,2-c]pyridine core, minimizing the need for isolation and purification of intermediates. A notable one-pot method involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate (B1236969) and hydrazine (B178648) hydrate (B1144303) to form methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates. rsc.orgresearchgate.net This reaction proceeds through the in-situ generation of a functionalized thieno[3,2-c]pyran-4-one, which then reacts with hydrazine hydrate. researchgate.net
Alternatively, step-wise syntheses provide greater control over the reaction and allow for the isolation and characterization of intermediates. In a typical step-wise approach, a functionalized thieno[3,2-c]pyran-4-one is first synthesized and isolated before being treated with hydrazine hydrate to yield the desired thieno[3,2-c]pyridin-4-one. rsc.orgresearchgate.net Another example is the synthesis of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives starting from ethyl-4,6-dichloronicotinate. This multi-step process includes reduction, oxidation, cyclization to form the thieno[3,2-c]pyridine ring, followed by hydrazinolysis. asianpubs.org
| Route | Starting Materials | Key Intermediates | Final Product | Reference |
| One-Pot | 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, methyl mercaptoacetate, hydrazine hydrate | Functionalized thieno[3,2-c]pyran-4-one (in situ) | Methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylate | rsc.orgresearchgate.net |
| Step-Wise | Ethyl-4,6-dichloronicotinate | 6-chlorothieno[3,2-c]pyridine-2-carbaldehyde | 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone | asianpubs.org |
Cyclization Reactions in Core Formation
Cyclization reactions are fundamental to the formation of the bicyclic thieno[3,2-c]pyridine structure. One common strategy involves the intramolecular cyclization of appropriately substituted thiophene (B33073) derivatives. For instance, the synthesis of thieno[2,3-c]pyridines can be achieved through the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. researchgate.net
Another powerful cyclization method is the Thorpe-Ziegler reaction. This intramolecular condensation has been used to synthesize 3-amino-4-aryl-2-functionalized-cyclopenta[e]thieno[2,3-b]pyridines from S-substituted thiopyridines. nih.gov Electrochemical double C-S cyclization has also been reported for the synthesis of thienoacenes, demonstrating a modern approach to forming the thiophene ring. chemrxiv.org
Precursor-Based Synthesis from Thieno[3,2-c]pyridin-4-ones
Thieno[3,2-c]pyridin-4-ones are versatile precursors for the synthesis of various substituted thieno[3,2-c]pyridines, including the target compound, thieno[3,2-c]pyridin-4-ylhydrazine. A common route involves the conversion of the 4-oxo group into a more reactive leaving group, such as a chloro group. For example, 4-chlorothieno[3,2-c]pyridine (B1590513) can be prepared and subsequently reacted with hydrazine. uni.lumatrixscientific.com
The synthesis of the thieno[3,2-c]pyridin-4-one precursors themselves can be achieved through methods like the domino reaction of aminopropenoyl cyclopropanes initiated by Lawesson's reagent, which affords substituted thieno[3,2-c]pyridin-4(5H)-ones in moderate to good yields. researchgate.net
Introduction and Functionalization of the Hydrazine Moiety
Once the thieno[3,2-c]pyridine core is established, the next critical step is the introduction of the hydrazine group at the 4-position.
Direct Hydrazinolysis and Amination Strategies
Direct hydrazinolysis is a straightforward method for introducing the hydrazine moiety. This typically involves the reaction of a 4-substituted thieno[3,2-c]pyridine, where the substituent is a good leaving group like a halogen, with hydrazine hydrate. For instance, the reaction of 4-chlorothieno[3,2-c]pyridine with hydrazine would be a direct route to this compound.
Hydrazinolysis is also employed to convert ester functionalities into hydrazides. For example, ethyl 5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate is treated with hydrazine hydrate to yield the corresponding carbohydrazide. researchgate.netkoreascience.kr Similarly, the ethyl ester group in a 6-chlorothieno[3,2-c]pyridine (B2891818) derivative is subjected to hydrazinolysis to form a carbohydrazide, which can then undergo further reactions. asianpubs.org
| Starting Material | Reagent | Product | Reference |
| 4-chlorothieno[3,2-c]pyridine | Hydrazine hydrate | This compound | Inferred from general reactivity |
| Ethyl 5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate | Hydrazine hydrate | 5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazine-6-carbohydrazide | researchgate.netkoreascience.kr |
| Ethyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate | Hydrazine hydrate | 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide | asianpubs.org |
Condensation Reactions with Hydrazine and its Derivatives
Condensation reactions provide another avenue for incorporating the hydrazine functionality. This often involves reacting a carbonyl group on the thieno[3,2-c]pyridine core with hydrazine or a hydrazine derivative. For example, the condensation of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide with various aldehydes leads to the formation of hydrazone derivatives. asianpubs.org
In a different approach, the condensation of hydrazine with a suitable precursor can lead to the formation of the pyridazine (B1198779) or pyridinone ring of a thieno[3,2-c]pyridazine (B12973980) or thieno[3,2-c]pyridinone system. For example, the reaction of methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate with hydrazine is a key step in the synthesis of thieno[3,2-c]pyridazine. rsc.org Similarly, the reaction of functionalized thieno[3,2-c]pyran-4-ones with hydrazine hydrate leads to N-aminothieno[3,2-c]pyridin-4-ones. researchgate.net
Synthesis of Thieno[3,2-c]pyridine Hydrazone Derivatives
Hydrazones derived from this compound are a prominent class of compounds, synthesized primarily through the condensation of the parent hydrazine with various carbonyl-containing molecules or via multi-step pathways involving reactive intermediates like hydrazonoyl halides.
The most direct route to thieno[3,2-c]pyridine hydrazones is the condensation reaction between this compound and a wide array of aldehydes and ketones. This reaction is a classic example of nucleophilic addition-elimination at the carbonyl carbon.
The process is generally carried out by reacting the hydrazine with a stoichiometric amount of the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. The reaction is often catalyzed by a small amount of acid, which serves to activate the carbonyl group toward nucleophilic attack by the terminal nitrogen atom of the hydrazine. The initial addition product, a carbinolamine intermediate, readily eliminates a molecule of water to form the stable hydrazone product, characterized by the C=N-NH linkage. nih.gov
The reaction's versatility allows for the synthesis of a large library of hydrazone derivatives by varying the structure of the aldehyde or ketone. Aromatic aldehydes, including substituted benzaldehydes, as well as aliphatic and cyclic ketones, are commonly employed to generate structurally diverse products. nih.govresearchgate.net The specific reaction conditions, such as temperature and reaction time, are optimized based on the reactivity of the carbonyl substrate.
Table 1: Illustrative Examples of Hydrazone Formation from this compound This table presents a set of representative carbonyl compounds that can be reacted with this compound to yield the corresponding hydrazone derivatives, based on established chemical principles.
| Carbonyl Compound | Product Name |
| Benzaldehyde | (E)-1-(Thieno[3,2-c]pyridin-4-yl)-2-benzylidenehydrazine |
| 4-Chlorobenzaldehyde | (E)-1-(4-Chlorobenzylidene)-2-(thieno[3,2-c]pyridin-4-yl)hydrazine |
| 4-Methoxybenzaldehyde | (E)-1-(4-Methoxybenzylidene)-2-(thieno[3,2-c]pyridin-4-yl)hydrazine |
| Acetone | 1-(Propan-2-ylidene)-2-(thieno[3,2-c]pyridin-4-yl)hydrazine |
| Cyclohexanone | 1-(Cyclohexylidene)-2-(thieno[3,2-c]pyridin-4-yl)hydrazine |
A more advanced synthetic strategy for creating complex thieno[3,2-c]pyridine derivatives involves the use of hydrazonoyl halides. These are reactive intermediates generated from the corresponding hydrazones. The synthesis is a two-step process: first, the formation of a hydrazone as described previously, and second, the halogenation of the N-H proton adjacent to the imine carbon.
The conversion of the hydrazone to the hydrazonoyl halide is typically accomplished by treatment with a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in an inert solvent. orgsyn.org The resulting N-halo intermediate rearranges to the more stable hydrazonoyl halide.
These halides are exceptionally useful synthons in heterocyclic chemistry. The halogen atom serves as an excellent leaving group, making the carbon atom susceptible to nucleophilic attack. Furthermore, hydrazonoyl halides can function as 1,3-dipole precursors (nitrilimines) upon treatment with a base. These nitrilimines readily undergo [3+2] cycloaddition reactions with various dipolarophiles, providing a powerful method for constructing five-membered heterocyclic rings. researchgate.net This pathway opens access to novel, complex fused systems containing the thieno[3,2-c]pyridine moiety. researchgate.net
Table 2: Synthesis of Thieno[3,2-c]pyridine-Based Hydrazonoyl Halides This table illustrates the conversion of hydrazone precursors to their corresponding hydrazonoyl halides, which serve as key intermediates for further derivatization.
| Starting Hydrazone | Halogenating Agent | Product (Hydrazonoyl Halide) |
| (E)-1-(Thieno[3,2-c]pyridin-4-yl)-2-benzylidenehydrazine | N-Chlorosuccinimide (NCS) | N'-(Thieno[3,2-c]pyridin-4-yl)benzohydrazonoyl chloride |
| (E)-1-(4-Chlorobenzylidene)-2-(thieno[3,2-c]pyridin-4-yl)hydrazine | N-Chlorosuccinimide (NCS) | 4-Chloro-N'-(thieno[3,2-c]pyridin-4-yl)benzohydrazonoyl chloride |
| (E)-1-(4-Nitrobenzylidene)-2-(thieno[3,2-c]pyridin-4-yl)hydrazine | N-Bromosuccinimide (NBS) | 4-Nitro-N'-(thieno[3,2-c]pyridin-4-yl)benzohydrazonoyl bromide |
Advanced Spectroscopic and Structural Characterization of Thieno 3,2 C Pyridin 4 Ylhydrazine and Its Derivatives
Comprehensive Spectroscopic Analyses
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the number and types of atoms, their connectivity, and their chemical environment.
¹H-NMR spectroscopy provides information about the protons in a molecule. For thieno[3,2-c]pyridine (B143518) derivatives, characteristic chemical shifts are observed for the aromatic protons on the thienopyridine core and for protons on substituent groups. For instance, in a series of methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates, the aromatic protons typically appear as multiplets in the range of δ 6.71–7.64 ppm. researchgate.net The protons of the amino groups often present as broad singlets, such as at 5.59 ppm and 7.01 ppm. researchgate.net The chemical shifts and coupling constants (J values) are instrumental in assigning the specific positions of substituents on the heterocyclic ring.
¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In substituted thieno[3,2-c]pyridines, the carbon atoms of the fused ring system exhibit signals in the aromatic region of the spectrum, typically between δ 98 and 164 ppm. researchgate.net For example, the carbon atoms of the thieno[3,2-c]pyridin-4-one core in methyl 3,5-diamino-6-phenylthieno[3,2-c]pyridin-4-one-2-carboxylate show distinct signals that have been fully assigned. researchgate.net The positions of ipso-carbon atoms, those directly attached to a substituent, can be correlated with data from corresponding benzene (B151609) derivatives to aid in structural assignment.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between protons and carbons. While specific 2D NMR data for thieno[3,2-c]pyridin-4-ylhydrazine itself is not extensively detailed in the provided context, the application of these techniques to its derivatives is a standard practice for unambiguous structural confirmation. These methods would be crucial in differentiating between isomers and confirming the precise location of the hydrazine (B178648) group.
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Thieno[3,2-c]pyridine Derivative Data for methyl 3,5-diamino-6-phenylthieno[3,2-c]pyridin-4-one-2-carboxylate researchgate.net
| ¹H-NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.44–7.60 | m | Ar-H |
| Aromatic Proton | 6.80 | s | CH |
| Amino Protons | 5.59 | s | NH₂ |
| Methyl Protons | 3.75 | s | OCH₃ |
| ¹³C-NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl & Aromatic C | 163.8, 158.8, 152.0, 148.4, 147.8 | C=O, C-N, C-S |
| Aromatic C | 134.3, 129.3, 128.8, 127.7 | Ar-C |
| Aromatic C | 116.2, 102.6, 93.2 | Thiophene (B33073)/Pyridine (B92270) C |
| Methyl C | 51.1 | OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound and its derivatives, IR spectroscopy is particularly useful for identifying the N-H, C=O, and C=N stretching vibrations.
For example, in methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates, the presence of amino groups is confirmed by N-H stretching bands. researchgate.net The carbonyl group (C=O) of the pyridinone ring gives rise to a strong absorption band, the position of which can be influenced by hydrogen bonding and other electronic effects. The characteristic vibrations of the thieno[3,2-c]pyridine ring system also appear in the fingerprint region of the spectrum.
Table 2: Typical IR Absorption Frequencies for Thieno[3,2-c]pyridine Derivatives researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretching | 3400 - 3200 |
| Carbonyl (C=O) | Stretching | 1700 - 1650 |
| Aromatic C=C/C=N | Stretching | 1600 - 1450 |
| C-N | Stretching | 1350 - 1200 |
| C-S | Stretching | 800 - 600 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
For thieno[3,2-c]pyridine derivatives, electrospray ionization (ESI) is a common technique to generate the molecular ion peak [M+H]⁺. rsc.org The fragmentation behavior of these compounds under tandem mass spectrometry (MS/MS) can be characteristic and useful for distinguishing between isomers. arkat-usa.org For instance, the fragmentation of the pyridazine (B1198779) ring in thieno[3',2':4,5]pyrido[2,3-d]pyridazines is dependent on the attachment of the thienopyridine moiety. arkat-usa.org The fragmentation of tetrahydrothieno[3,2-c]pyridine derivatives often involves cleavages at the piperidine (B6355638) ring and the bonds connecting substituents. rsc.org
Table 3: Mass Spectrometry Data for a Tetrahydrothieno[3,2-c]pyridine Derivative Data for ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate rsc.org
| Ion | m/z (ESI-MS) | Interpretation |
| [M+H]⁺ | 212.0 | Molecular Ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The λmax values (wavelength of maximum absorbance) are characteristic of the chromophoric system.
For thieno[2,3-d]pyrimidin-4-one, a related heterocyclic system, electronic spectral data shows absorption bands that are solvent-dependent, indicating interactions between the solute and solvent molecules. In ethanol (B145695), absorption maxima are observed at 201.5 nm, 252.5 nm, and 396.5 nm, while in DMF, the bands shift to 261.6 nm and 402.0 nm. These absorptions are attributed to π→π* and n→π* transitions within the aromatic and heterocyclic rings. Similar studies on this compound and its derivatives would reveal insights into their electronic structure.
Single Crystal X-ray Diffraction for Definitive Structural Determination
The structure of several thieno[3,2-c]pyridin-4-one derivatives has been confirmed by single crystal X-ray diffraction analysis. researchgate.net This method was crucial in ascertaining the final structure of the synthesized compounds, confirming the connectivity of the atoms and the fusion of the thiophene and pyridine rings. For example, the crystal structure of a methyl 3,5-diamino-6-arylthieno[3,2-c]pyridin-4-one-2-carboxylate derivative definitively established the molecular geometry and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.net Although a crystal structure for the parent this compound is not described in the provided results, this technique would be essential for its definitive structural characterization.
Computational Chemistry and Theoretical Investigations of Thieno 3,2 C Pyridin 4 Ylhydrazine Scaffolds
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic electronic and structural properties of molecules. These methods are invaluable for predicting molecular geometry, reactivity, and various spectroscopic properties.
Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining optimized molecular geometry, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the molecular electrostatic potential (MEP).
While direct DFT studies on Thieno[3,2-c]pyridin-4-ylhydrazine are not readily found, research on related thieno[2,3-d]pyrimidine (B153573) derivatives provides a strong precedent for the utility of this approach. For instance, a study on a novel hydrazone of thieno[2,3-d]pyrimidine incorporated with ninhydrin (B49086) utilized DFT to optimize the molecular structure and analyze its electronic properties mdpi.com. Such calculations help in understanding the molecule's stability and reactivity. The calculated HOMO and LUMO energies are critical in assessing the molecule's kinetic stability and chemical reactivity, with a larger energy gap implying higher stability mdpi.com. The MEP maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack mdpi.com.
For the thieno[3,2-c]pyridine (B143518) scaffold, similar DFT calculations would be crucial in understanding how the fusion of the thiophene (B33073) and pyridine (B92270) rings, along with the hydrazine (B178648) substituent, influences the molecule's electronic landscape and potential for molecular interactions.
Analysis of Quantum Chemical Characteristics
The analysis of quantum chemical characteristics extends beyond basic electronic properties to include a range of descriptors that quantify a molecule's behavior. These can include, but are not limited to, dipole moment, polarizability, and various reactivity indices.
In the context of drug design, these characteristics are vital for predicting how a molecule will behave in a biological environment. For instance, the dipole moment and polarizability affect a molecule's solubility and its ability to cross biological membranes. Reactivity indices derived from DFT calculations, such as chemical potential, hardness, and electrophilicity, offer quantitative measures of a molecule's reactivity and can be correlated with its biological activity.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools that simulate the interaction between a small molecule (ligand) and a biological target, typically a protein. These studies are essential for predicting binding affinities and understanding the molecular basis of a drug's mechanism of action.
Ligand-Protein Interaction Analysis
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to elucidate the binding modes of active molecules.
Studies on thieno[2,3-c]pyridine (B153571) and thienopyrimidine derivatives have successfully employed molecular docking to understand their anticancer properties. For example, in a study of thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors, molecular docking was used to predict the binding interactions within the ATP-binding site of the Hsp90 protein nih.govresearchgate.net. Similarly, docking studies on thienopyrimidine and thienopyridine derivatives as Aurora-B kinase inhibitors revealed important interactions with amino acids in the ATP-binding region of the enzyme nih.gov. These interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking, all of which contribute to the stability of the ligand-protein complex.
For this compound, docking studies would be instrumental in identifying potential biological targets and in optimizing its structure to enhance binding affinity and selectivity.
Receptor-Guided Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. In a receptor-guided approach, the alignment of the molecules is based on their docked conformation within the active site of the target protein.
A study on thienopyrimidine and thienopyridine derivatives as Aurora-B kinase inhibitors utilized CoMFA to build a 3D-QSAR model. This model demonstrated a high correlation coefficient, indicating its robustness in predicting the biological activity of the compounds nih.gov. The results of a CoMFA study are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.
Table 1: Statistical Results of a CoMFA Model for Thienopyridine Derivatives as Aurora-B Kinase Inhibitors nih.gov
| Parameter | Value |
|---|---|
| q² (Leave-one-out) | 0.70 |
| r² (Non-cross-validated) | 0.97 |
| r²pred (Predictive) | 0.86 |
Data is illustrative and based on a study of related compounds.
Receptor-Guided Comparative Molecular Similarity Analysis (COMSIA)
Comparative Molecular Similarity Indices Analysis (COMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationship.
In the same study on thienopyrimidine and thienopyridine derivatives, a COMSIA model was also developed and showed significant statistical reliability nih.gov. The COMSIA contour maps provide a more comprehensive picture of the structural requirements for optimal biological activity, guiding medicinal chemists in the design of more potent and selective inhibitors.
Table 2: Statistical Results of a CoMSIA Model for Thienopyridine Derivatives as Aurora-B Kinase Inhibitors nih.gov
| Parameter | Value |
|---|---|
| q² (Leave-one-out) | 0.72 |
| r² (Non-cross-validated) | 0.97 |
| r²pred (Predictive) | 0.88 |
Data is illustrative and based on a study of related compounds.
Molecular Dynamics (MD) Simulations to Elucidate Binding Stability
Molecular Dynamics (MD) simulations are powerful computational tools that provide detailed insights into the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex, validating results from molecular docking, and understanding the dynamic interactions that govern binding affinity. ekb.eg For thienopyridine scaffolds, MD simulations can elucidate how a compound like this compound and its derivatives behave within the binding site of a target protein, confirming whether the initial docked pose is maintained over a simulated period.
The process involves placing the docked ligand-protein system in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The forces between atoms are calculated, and Newton's laws of motion are applied to predict their movements over very small time steps, typically femtoseconds. The simulation is run for a duration sufficient to observe the system's behavior, often in the nanosecond to microsecond range.
Key analyses performed during and after MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms and the ligand's atoms from their initial positions. A stable, low RMSD value over time suggests that the complex is not undergoing major conformational changes and the ligand is stably bound.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible or rigid regions of the protein and ligand. This can highlight which parts of the complex are most involved in the binding interaction.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to estimate the binding free energy of the ligand to its target. mdpi.com This provides a quantitative measure of binding affinity that can be used to rank different compounds. Studies on related heterocyclic inhibitors have shown that polar interactions, particularly electrostatic forces, are often critical factors influencing bioactivity. nih.gov
In studies of similar heterocyclic systems, such as thieno[3,2-b]pyrrole-5-carboxamide derivatives, MD simulations were essential to confirm the binding modes of newly designed inhibitors and to verify the stability of crucial interactions, for instance with key amino acid residues like Asn535. nih.govrsc.org These simulations validated that the designed molecules remained securely in the binding pocket, reinforcing the predictions made by molecular docking. nih.gov
Table 1: Illustrative MD Simulation Data for a Hypothetical Thienopyridine-Kinase Complex
| Parameter | Value | Interpretation |
| Simulation Duration | 100 ns | Standard duration for assessing complex stability. |
| Average Ligand RMSD | 1.5 Å | Indicates the ligand is stably bound in the active site without significant movement. |
| Average Protein Backbone RMSD | 2.0 Å | Shows the overall protein structure remains stable throughout the simulation. |
| Calculated Binding Free Energy (MM-GBSA) | -45.5 kcal/mol | A favorable binding energy, suggesting a strong and stable interaction between the ligand and the protein. |
De Novo Drug Design Approaches in Thienopyridine Chemistry
De novo drug design involves the computational creation of novel molecular structures with desired properties, tailored to fit a specific biological target, without starting from a known ligand. youtube.com This approach is particularly valuable in thienopyridine chemistry for generating new derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles. The process can be broadly categorized into fragment-based and whole-molecule methods. youtube.com
In the context of designing inhibitors based on the thienopyridine scaffold, a fragment-based approach is common. The process typically begins with the known three-dimensional structure of the target protein.
Active Site Analysis: The binding pocket of the target is analyzed to identify key interaction points, such as hydrogen bond donors and acceptors, hydrophobic pockets, and regions where electrostatic interactions are favorable.
Scaffold Placement: The core this compound scaffold can be placed in the active site as an anchor or a starting point.
Fragment Linking/Growing: Computational algorithms then either "grow" a new molecule by adding small chemical fragments one by one from a pre-defined library or "link" several fragments placed at favorable positions within the pocket. youtube.com For instance, a phenyl group or a basic amine might be added to the core scaffold to occupy a hydrophobic pocket or form a salt bridge, respectively, thereby enhancing binding affinity. researchgate.net
Scoring and Optimization: Each newly generated structure is evaluated (scored) based on how well it fits the binding site and its predicted binding energy. The most promising candidates are then refined and optimized.
Research on other thieno-fused systems, such as thieno[3,2-b]pyrrole-5-carboxamides, has successfully used insights from molecular docking and quantitative structure-activity relationship (3D-QSAR) models to design novel inhibitors in silico. nih.gov By understanding which structural modifications lead to higher activity, researchers can guide the de novo design process to create molecules with high predicted potency, which are then subjected to further computational validation like MD simulations before any chemical synthesis is undertaken. nih.govrsc.org
In Silico Prediction of ADMET Profiles
Before committing significant resources to synthesizing and testing new compounds, it is essential to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction has become an indispensable part of the modern drug discovery pipeline, helping to identify and filter out candidates with unfavorable pharmacokinetic or toxicity profiles at an early stage. researchgate.net For novel derivatives of this compound, a range of properties can be reliably estimated using computational models.
The prediction of ADMET properties relies on quantitative structure-activity relationship (QSAR) models and a variety of computational tools, many of which are freely accessible. nih.gov These tools use the chemical structure of a compound to calculate physicochemical and pharmacokinetic parameters.
Key ADMET properties predicted for thienopyridine derivatives include:
Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models) indicate how well the compound might be absorbed after oral administration. Blood-brain barrier (BBB) penetration is also a critical parameter, especially for drugs targeting the central nervous system. mdpi.comnih.gov
Distribution: Parameters like plasma protein binding and volume of distribution are estimated. P-glycoprotein (Pgp) is a key efflux transporter, and predicting whether a compound is a Pgp substrate is important for assessing its potential for CNS penetration and drug-drug interactions. nih.gov
Metabolism: The most important metabolic enzymes are the cytochrome P450 (CYP) family. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). frontiersin.org This is crucial for anticipating drug metabolism pathways and potential drug-drug interactions.
Excretion: Properties like total clearance and the likelihood of renal excretion are estimated.
Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and others. researchgate.netfrontiersin.org
Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict if a compound has properties consistent with orally active drugs. nih.gov
Table 2: Example of an In Silico ADMET Profile for a Hypothetical this compound Derivative
| Property | Category | Predicted Value/Outcome | Significance |
| Molecular Weight | Physicochemical | 310.4 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | Lipophilicity | 2.8 | Optimal range for good absorption and permeability |
| H-Bond Donors | Physicochemical | 3 | Complies with Lipinski's Rule (≤5) |
| H-Bond Acceptors | Physicochemical | 5 | Complies with Lipinski's Rule (≤10) |
| GI Absorption | Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | Distribution | Yes | Potential for activity in the central nervous system |
| Pgp Substrate | Distribution | No | Not likely to be actively effluxed from the CNS |
| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug interactions involving this enzyme |
| hERG I Inhibitor | Toxicity | No | Low risk of drug-induced cardiotoxicity |
| Ames Toxicity | Toxicity | No | Predicted to be non-mutagenic |
Pharmacological and Biological Activities of Thieno 3,2 C Pyridine Based Compounds
Bruton's Tyrosine Kinase (BTK) Inhibition by Thieno[3,2-c]pyridin-4-amine (B1356683) Derivatives
Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell receptor signaling pathways, making it a key target for treating B-cell malignancies and autoimmune diseases. nih.govnih.gov Researchers have identified derivatives of the thieno[3,2-c]pyridin-4-amine framework as novel and potent BTK inhibitors. nih.govnih.gov
A series of thieno[3,2-c]pyridin-4-amine derivatives have been synthesized and shown to exhibit significant inhibitory activity against the BTK enzyme in vitro. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the potency of these compounds.
In one study, a series of twenty-one compounds based on the thieno[3,2-c]pyridin-4-amine scaffold were evaluated. nih.gov Among them, compound 14g was identified as the most potent, demonstrating significant inhibition of the BTK enzyme. nih.gov Another study focused on novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines. Within this series, compounds with a 7-pyrazol-4-yl substitution showed particularly high BTK inhibition, with compound 13b emerging as a highly potent inhibitor. nih.gov
In Vitro BTK Inhibitory Activity of Lead Compounds
| Compound | BTK Inhibition (IC₅₀) | Reference |
|---|---|---|
| 13b | 11.8 nM | nih.gov |
| 14g | 12.8 nM | nih.gov |
Kinase selectivity is a crucial factor in drug development to minimize off-target effects. The lead compounds from the thieno[3,2-c]pyridin-4-amine series have been profiled for their selectivity against a panel of other kinases. Both compound 14g and compound 13b were reported to have relatively good kinase selectivity, suggesting they preferentially inhibit BTK over other kinases. nih.govnih.gov This selectivity is an important characteristic for a promising drug candidate, indicating a potentially favorable safety profile. researchgate.net The thieno[3,2-b]pyridine (B153574) scaffold, a related isomer, has also been noted for its ability to form highly selective kinase inhibitors. researchgate.netbohrium.comtum.de
Following promising in vitro results, lead compounds are often advanced to in vivo studies to assess their pharmacokinetic (PK) properties, which describe how the drug is absorbed, distributed, metabolized, and excreted by the body. Compound 14g , identified as a potent and selective BTK inhibitor, was subsequently evaluated in vivo to profile its PK properties, confirming the value of the thieno[3,2-c]pyridin-4-amine scaffold in drug design. nih.gov
Anticancer and Antitumor Activities
Beyond BTK inhibition, various thienopyridine isomers have been investigated for their potential as anticancer agents by targeting other critical cellular pathways. ekb.egrsc.org
Cyclin-dependent kinases, particularly CDK4, are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. mdpi.com Thieno[2,3-d]pyrimidines, which are bioisosteres of the natural purine (B94841) scaffold, have been explored as a basis for developing CDK4 inhibitors. mdpi.com
Researchers have designed and synthesized novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as inhibitors of CDK4. nih.govnih.gov Through optimization of the C-6 position of the thieno[2,3-d]pyrimidine (B153573) core and the hydrazone moiety, compound 35 was identified as a potent inhibitor. nih.gov This compound demonstrated efficacy in a HCT116 cell xenograft model, highlighting its potential as a developmental candidate for cancer therapy. nih.gov
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of many proteins involved in tumor progression. mdpi.com The thieno[2,3-c]pyridine (B153571) skeleton has been identified as a promising scaffold for developing novel Hsp90 inhibitors. mdpi.comnih.gov
A series of thieno[2,3-c]pyridine derivatives were synthesized and screened for their anticancer activity against several human cancer cell lines. mdpi.comnih.gov Compound 6i emerged as a particularly potent inhibitor with a broad spectrum of activity. nih.gov Further studies showed that compound 6i induced cell cycle arrest in the G2 phase. mdpi.com Notably, the compound demonstrated significant inhibition across multiple cancer cell lines while showing no toxicity to normal fibroblast cell lines, suggesting it could be a suitable lead for optimization into a potent anticancer agent acting through Hsp90 inhibition. mdpi.comnih.gov
IC₅₀ Values of Compound 6i Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HSC3 | Head and Neck | 10.8 µM | nih.gov |
| T47D | Breast | 11.7 µM | nih.gov |
| RKO | Colorectal | 12.4 µM | nih.gov |
| MCF7 | Breast | 16.4 µM | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Inhibition by Thieno[2,3-d]pyrimidine Derivatives
Derivatives of the thieno[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. tandfonline.comnih.gov A series of these compounds, designed as bioisosteres of 4-substitutedaminoquinazolines like gefitinib (B1684475) and erlotinib, have demonstrated significant inhibitory activity. nih.gov
One study reported a thieno[2,3-d]pyrimidine derivative, compound 5b, which exhibited inhibitory concentrations (IC₅₀) of 37.19 nM against wild-type EGFR (EGFRʷᵗ) and 204.10 nM against the resistant EGFRᵗ⁷⁹⁰ᵐ mutant. tandfonline.com Another investigation highlighted compounds 5j and 5k as dual inhibitors of EGFR and STAT3, with EGFR IC₅₀ values of 67 nM and 41 nM, respectively. researchgate.net Similarly, compound 12c was found to inhibit EGFRʷᵗ and EGFRᵗ⁷⁹⁰ᵐ with IC₅₀ values of 37.50 nM and 148.90 nM, respectively. researchgate.net The most active compounds from another series, 2a and 4d, also showed EGFR inhibitory activity. nih.gov These findings underscore the potential of the thieno[2,3-d]pyrimidine nucleus as a foundation for developing new generations of EGFR inhibitors. tandfonline.comresearchgate.net
In Vitro Cytotoxicity Evaluation against Human Cancer Cell Lines
The cytotoxic potential of various thieno-pyridine and thieno-pyrimidine derivatives has been evaluated against a broad spectrum of human cancer cell lines.
Thieno[2,3-d]pyrimidine derivatives have shown significant cytotoxic effects. For instance, compound 2a was more potent than doxorubicin (B1662922) against the A549 lung cancer cell line (IC₅₀ = 13.40 μM), and compound 4d was more potent than doxorubicin against the PC3 prostate cancer cell line (IC₅₀ = 14.13 µM). nih.gov Another derivative, compound 5b, effectively inhibited MCF-7 breast cancer and A549 lung cancer cells with IC₅₀ values of 22.66 µM and 17.79 µM, respectively. tandfonline.com
Thieno[2,3-b]pyridine (B153569) derivatives have also demonstrated notable anticancer activity. A series of these compounds showed inhibitory activity against sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cell lines. researchgate.netresearchgate.net Compound 3b, featuring a phenol (B47542) moiety, was particularly active against both cell lines, with IC₅₀ values of 2.580 µM and 4.486 µM, respectively. researchgate.net Another study on thieno[2,3-b]pyridines found that compound 4b exhibited the most potent cytotoxicity against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells, with IC₅₀ values of 3.12 µM and 20.55 µM, respectively. ekb.eg Furthermore, a thieno[2,3-b]pyridine derivative known as compound 1 showed significant cytotoxicity against HeLa and SiHa cervical cancer cell lines. nih.gov
Compounds based on the thieno[2,3-c]pyridine scaffold have also been investigated. Derivatives 6a and 6i were identified as potent inhibitors against multiple cancer cell lines, including breast (MCF7, T47D), head and neck (HSC3), and colorectal (RKO) cancers. nih.gov Compound 6i, in particular, displayed a broad spectrum of activity with IC₅₀ values of 10.8 µM (HSC3), 11.7 µM (T47D), and 12.4 µM (RKO). nih.gov
| Compound Class | Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 2a | A549 (Lung) | 13.40 µM | nih.gov |
| Thieno[2,3-d]pyrimidine | Compound 4d | PC3 (Prostate) | 14.13 µM | nih.gov |
| Thieno[2,3-d]pyrimidine | Compound 5b | MCF-7 (Breast) | 22.66 µM | tandfonline.com |
| Thieno[2,3-d]pyrimidine | Compound 5b | A549 (Lung) | 17.79 µM | tandfonline.com |
| Thieno[2,3-b]pyridine | Compound 3b | CCRF-CEM (Leukemia) | 2.580 µM | researchgate.net |
| Thieno[2,3-b]pyridine | Compound 3b | CEM/ADR5000 (Leukemia) | 4.486 µM | researchgate.net |
| Thieno[2,3-b]pyridine | Compound 4b | HepG-2 (Hepatocellular) | 3.12 µM | ekb.eg |
| Thieno[2,3-b]pyridine | Compound 4b | MCF-7 (Breast) | 20.55 µM | ekb.eg |
| Thieno[2,3-c]pyridine | Compound 6i | HSC3 (Head and Neck) | 10.8 µM | nih.gov |
| Thieno[2,3-c]pyridine | Compound 6i | T47D (Breast) | 11.7 µM | nih.gov |
| Thieno[2,3-c]pyridine | Compound 6i | RKO (Colorectal) | 12.4 µM | nih.gov |
Apoptosis and Cell Cycle Modulation Studies in Cancer Cells
The anticancer effects of thieno-pyridine based compounds are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle.
Studies on thieno[2,3-d]pyrimidine derivatives have shown they can trigger apoptosis and cause cell cycle arrest. For example, compound 5b demonstrated a significant ability to induce both early and late apoptosis in A549 lung cancer cells. tandfonline.com This compound also arrested the cell cycle at the G1 and G2/M phases. tandfonline.com Similarly, compounds 5j and 5k were found to initiate the apoptotic process in MCF-7 breast cancer cells, an effect confirmed by studying apoptotic indicators like Caspase-8, Bcl-2, Bax, and Caspase-9. researchgate.net
Thieno[2,3-b]pyridine derivatives also exert their cytotoxic effects through these mechanisms. One such derivative, compound 1, was identified as inducing apoptosis as the primary mechanism of cell death in both HeLa and SiHa cervical cancer cell lines. nih.gov Another study on a thieno[2,3-b]pyridine derivative, 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, revealed that it arrests the cell cycle in the G2/M phase in breast cancer cells. rsc.org
In the case of pyrano[3,2-c]pyridine derivatives, studies against MCF-7 breast cancer cells showed that these compounds inhibit cell growth and proliferation in a dose- and time-dependent manner. nih.gov The most potent compound, 4-CP.P, was found to increase the sub-G1 population in cell cycle analysis, which is indicative of apoptosis. nih.gov A thieno[2,3-c]pyridine derivative, 6i, was found to induce G2 phase arrest, thereby inhibiting cell cycle progression, although it appeared to induce cell death through mechanisms distinct from apoptosis. nih.gov
Antimicrobial Properties
Antibacterial Efficacy
Thieno-pyridine and thieno-pyrimidine derivatives have been investigated for their efficacy against a range of bacterial pathogens, including drug-resistant strains.
A study on thieno[2,3-d]pyrimidinediones revealed that two compounds demonstrated significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values between 2–16 mg/L against strains like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov However, their activity against Gram-negative bacteria was generally weak (MIC 16 to >32 mg/L). nih.gov
Similarly, derivatives of thieno[2,3-b]pyridine have shown moderate antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. japsonline.com Another study focusing on thieno[2,3-b]pyridine-fused pyrimidinones (B12756618) found that oxazole-linked derivatives demonstrated potent antibacterial activity, with MIC values as low as 4.2 µM. tandfonline.com
| Compound Class | Derivative(s) | Bacterial Strain(s) | Activity (MIC) | Reference |
| Thieno[2,3-d]pyrimidinedione | Compounds 1 & 2 | Gram-positive (MRSA, VRSA, VRE) | 2–16 mg/L | nih.gov |
| Thieno[2,3-b]pyridine | Derivatives 8a & 8e | Bacillus subtilis | Moderate (12-14 mm inhibition zone) | japsonline.com |
| Thieno[2,3-b]pyridine-fused pyrimidinone | Compound 2e | Various bacteria | 4.2 µM | tandfonline.com |
Antifungal Efficacy
The antifungal properties of thieno-pyridine derivatives have also been explored. One study synthesized new thieno[2,3-b]pyridine-based compounds and evaluated their activity against five fungal strains, finding that they showed promising results compared to reference drugs. ekb.eg The most potent activity was observed with compound 3c, which had MIC values ranging from 4-16 μg/mL. ekb.eg
Anti-Mycobacterium Tuberculosis Activity (e.g., bd oxidase inhibition)
A significant area of research has been the development of thieno-pyrimidine derivatives as inhibitors of key enzymes in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. One of the attractive drug targets is cytochrome bd oxidase (Cyt-bd), an essential component of the mycobacterial respiratory chain. nih.gov
Thieno[3,2-d]pyrimidin-4-amines have been identified as a class of compounds that inhibit Cyt-bd. nih.gov In a study assessing the structure-activity relationship of 13 such compounds, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (compound 19) was found to be the most active. nih.gov It displayed ATP IC₅₀ values ranging from 6 to 18 μM against three different mycobacterial strains when tested in the presence of Q203, an inhibitor of the alternative terminal oxidase. nih.gov The IC₅₀ of the most potent compound against M. bovis BCG was 6.2 µM. nih.gov Dual inhibition of both terminal oxidases in Mtb has been shown to be a bactericidal strategy, highlighting the therapeutic potential of Cyt-bd inhibitors. embopress.org
Anti-inflammatory and Immunomodulatory Effects
Derivatives of the thieno[3,2-c]pyridine (B143518) class have been investigated for their potential to treat inflammatory disorders. ontosight.aigoogle.com Research has shown that certain compounds incorporating this scaffold exhibit anti-inflammatory properties. ontosight.ainih.gov For instance, some thienopyridine derivatives have been identified as potassium channel inhibitors, which have potential applications in treating inflammatory and autoimmune diseases such as rheumatoid arthritis, inflammatory bowel disorder, and multiple sclerosis. google.com The mechanism of action for these effects can be complex. In one study on thieno[3,2-c]pyrazol-3-amine derivatives, a compound was found to inhibit the expression of inducible nitric oxide synthase (iNOS) in astrocytes and microglia, indicating an anti-neuroinflammatory effect. nih.gov While research on the isomeric thieno[2,3-c]pyridine has identified inhibitors of COT kinase, a regulator of pro-inflammatory cytokines like TNF-alpha and IL-1beta, similar targeted studies on the thieno[3,2-c]pyridine scaffold are a continuing area of interest. nih.gov
Potential Antipsychotic Activity of Thieno[3,2-c]pyridine Ring Systems
The thieno[3,2-c]pyridine ring has been identified as a novel pharmacophore with potential antipsychotic activity. nih.gov Synthetic derivatives, specifically new arylpiperazine derivatives of the 4-(1-piperazinyl)thieno[3,2-c]pyridine ring system, have shown significant activity in preclinical models of antipsychotic efficacy. nih.gov These compounds were effective in blocking apomorphine-induced stereotypy and climbing, as well as in avoidance response tests, which are behavioral indices of potential antipsychotic effects. nih.gov
A key characteristic of the potential antipsychotic activity of thieno[3,2-c]pyridine derivatives is their potent interaction with serotonin (B10506) receptors. nih.govcapes.gov.br Studies have demonstrated that these compounds exhibit strong affinity for both 5-HT1 and 5-HT2 receptors. nih.govcapes.gov.br The interaction with these receptors is a hallmark of many atypical antipsychotic drugs. researchgate.net The 5-HT2A receptor, in particular, is a crucial target for antipsychotics, and its antagonism is believed to contribute to their therapeutic effects. mdpi.comcas.cz The ability of thieno[3,2-c]pyridine derivatives to potently bind to these serotonin receptor subtypes underscores their potential as a new class of antipsychotic agents. nih.gov
In contrast to their high affinity for serotonin receptors, the interaction of the studied thieno[3,2-c]pyridine derivatives with the dopamine (B1211576) D2 receptor was found to be weak. nih.govcapes.gov.br This is a noteworthy finding, as D2 receptor antagonism is a primary mechanism of action for traditional antipsychotics. The lower affinity for D2 receptors, combined with high 5-HT2 receptor affinity, is characteristic of atypical antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects. nih.gov The D2 dopamine receptor is a well-established therapeutic target for treating psychotic conditions. nih.govnih.gov The distinct receptor-binding profile of thieno[3,2-c]pyridine derivatives suggests they may achieve their antipsychotic-like effects through a mechanism that differs from that of classical neuroleptics, potentially offering a better safety profile. nih.gov
Inhibition of Blood-Platelet Aggregation and Antithrombotic Potential
The thieno[3,2-c]pyridine scaffold is famously associated with potent antiplatelet and antithrombotic activity. google.com This class of therapeutic agents, which includes the well-known drug clopidogrel, primarily targets the P2Y12 receptor on platelets, inhibiting their activation and aggregation. nih.govfiocruz.br A patent for new thieno[3,2-c]pyridine derivatives described their application as blood-platelet aggregation inhibiting agents and antithrombotics. google.com Preclinical studies on rats demonstrated that these compounds could effectively inhibit ADP-induced platelet aggregation. google.com While the thieno[3,2-c]pyridine core is central to established antithrombotic drugs, research continues to explore new derivatives and even isomeric scaffolds, such as thieno[2,3-b]pyridines, to develop novel P2Y12 inhibitors with potentially improved efficacy or safety profiles. nih.govfiocruz.br
Structure Activity Relationship Sar Studies of Thieno 3,2 C Pyridin 4 Ylhydrazine and Analogues
Influence of Substituent Variations on Biological Potency
The biological activity of thieno[3,2-c]pyridine (B143518) derivatives can be significantly modulated by the nature and position of various substituents on the bicyclic core. Studies have focused on modifications at several key positions, leading to a deeper understanding of their impact on potency.
In the development of novel tetrahydrothieno[3,2-c]pyridine derivatives as Smoothened (Smo) antagonists for potential use in cancer therapy, a scaffold hopping strategy was employed. rsc.org This led to the synthesis of a series of compounds where the substitutions on the pyridine (B92270) nitrogen and other parts of the molecule were systematically varied. The resulting derivatives demonstrated promising inhibition of the Hedgehog (Hh) signaling pathway and the Smo receptor. rsc.org
A patent for thieno[3,2-c]pyridine derivatives with anti-inflammatory, vasodilator, and blood plate aggregation inhibitory action also provides valuable SAR insights. google.com The general structure claimed in the patent highlights several points of possible substitution, including the pyridine nitrogen and positions on the thiophene (B33073) and pyridine rings. The patent describes derivatives where the pyridine nitrogen is substituted with phenacyl or benzyl (B1604629) groups, which are further substituted with halogens, lower alkyl, lower alkoxy, hydroxy, or nitro groups. google.com
The following interactive table summarizes the influence of substituent variations on the biological potency of selected tetrahydrothieno[3,2-c]pyridine derivatives as Hedgehog signaling pathway inhibitors. rsc.org
| Compound | R1 | R2 | R3 | Hh Pathway Inhibition (IC50, μM) |
| 1a | H | H | H | >10 |
| 1b | Cl | H | H | 2.5 |
| 1c | F | H | H | 1.8 |
| 1d | H | Cl | H | 3.2 |
| 1e | H | H | Cl | 4.5 |
Data is illustrative and based on trends described in the cited literature. Actual values may vary.
Identification of Key Pharmacophoric Features
Analysis of the SAR data allows for the identification of the key pharmacophoric features of the thieno[3,2-c]pyridine scaffold. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target.
For the tetrahydrothieno[3,2-c]pyridine derivatives acting as Smo antagonists, the core bicyclic system of tetrahydrothieno[3,2-c]pyridine is a key element of the pharmacophore. rsc.org The substitutions on the pyridine nitrogen and the phenyl ring attached to it are critical for activity. The nature of the substituent on the phenyl ring, such as a halogen, appears to be important for enhancing the inhibitory potency against the Hh pathway. rsc.org
The essential pharmacophoric elements can be summarized as:
The rigid thieno[3,2-c]pyridine core: This forms the central scaffold of the molecule.
A substituent on the pyridine nitrogen: This is a common feature across different activities and is crucial for interaction with the biological target.
An aromatic or heteroaromatic ring attached to the nitrogen substituent: This moiety often engages in key interactions within the target's binding site.
Specific substitution patterns on the aromatic ring: The presence and position of groups like halogens or methoxy (B1213986) groups can fine-tune the biological activity.
Strategies for Lead Compound Optimization
Once a lead compound with promising activity is identified, lead optimization strategies are employed to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
A key strategy is the systematic modification of substituents on the lead compound. For the tetrahydrothieno[3,2-c]pyridine derivatives, a scaffold hopping approach from a known Smo antagonist was the initial step. rsc.org Further optimization would involve exploring a wider range of substituents on the phenyl ring to improve potency and to investigate the effects of substitution on the thiophene ring.
Another important optimization strategy involves rigidification of the molecule or the introduction of conformational constraints. This can lead to higher affinity for the target by reducing the entropic penalty of binding. Exploring different linkages between the thieno[3,2-c]pyridine core and the aromatic substituent on the nitrogen could be a viable approach.
Furthermore, isosteric and bioisosteric replacements are common lead optimization techniques. For instance, the thiophene sulfur could be replaced with other groups, or the pyridine ring could be substituted with other five- or six-membered heterocycles to explore the impact on activity and properties. The goal of these modifications is to enhance the desired biological activity while minimizing off-target effects and improving the drug-like properties of the compound.
Future Perspectives and Emerging Research Avenues for Thieno 3,2 C Pyridin 4 Ylhydrazine
Rational Design of Next-Generation Thieno[3,2-c]pyridin-4-ylhydrazine Derivatives
The future of drug development involving the thieno[3,2-c]pyridine (B143518) core lies in the rational design of new derivatives to enhance potency, selectivity, and pharmacokinetic profiles. A key strategy is "scaffold hopping," where the core structure is systematically altered to explore new chemical space while retaining essential pharmacophoric features. This approach has been successfully used to design novel tetrahydrothieno[3,2-c]pyridine derivatives as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in various cancers. rsc.org By modifying the scaffold, researchers can create compounds that may serve as starting points for further optimization. rsc.org
Computational methods are integral to this design process. In silico molecular docking, for instance, allows for the prediction of binding modes and interactions between synthesized compounds and their biological targets. This was demonstrated in a study on thieno[2,3-c]pyridine (B153571) derivatives as Hsp90 inhibitors, where docking analysis helped to understand the crucial molecular interactions responsible for their anticancer activity. nih.govnih.gov Furthermore, in silico predictions of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are vital for establishing the drug-likeness of new compounds early in the discovery pipeline. nih.govnih.gov
Structure-activity relationship (SAR) studies are also critical. By synthesizing a series of analogues and evaluating their biological activity, researchers can identify which chemical modifications lead to improved efficacy. For example, research on thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as cyclin-dependent kinase 4 (CDK4) inhibitors involved optimizing the heteroaryl moiety at the hydrazone position to enhance potency and chemical stability. nih.govnih.gov Such systematic optimization provides a clear roadmap for designing next-generation derivatives.
Exploration of Novel Biological Targets and Therapeutic Applications
While initially explored for specific activities, derivatives of the broader thienopyridine class are showing potential across a range of new biological targets and therapeutic areas. The versatility of this scaffold allows for its application in diverse fields, from cancer to inflammatory diseases.
One emerging area is the inhibition of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and is implicated in several human cancers when aberrantly activated. rsc.org Novel tetrahydrothieno[3,2-c]pyridine derivatives have shown promising inhibitory activity against the Smoothened (Smo) receptor, a key transducer of the Hh signal. rsc.org Another significant target is Heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer cell growth and survival. Thieno[2,3-c]pyridine derivatives have been identified as potential Hsp90 inhibitors, inducing cell cycle arrest and showing a broad spectrum of anticancer activity. nih.govnih.gov
Researchers are also investigating other novel targets. For instance, some thieno[2,3-b]pyridine (B153569) derivatives have been tested against tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in DNA repair, with some compounds showing potent inhibition. rsc.orgnsc.ru Additionally, arylpiperazine derivatives containing a thieno[3,2-c]pyridine ring system have demonstrated potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, suggesting potential applications in treating psychotic disorders. nih.gov More recently, certain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) derivatives were found to inhibit the activation of the human complement system, pointing towards potential uses in managing inflammatory diseases and organ failure subsequent to ischemia-reperfusion injury, without showing cytotoxic effects. researchgate.net
Table 1: Emerging Biological Targets for Thieno[3,2-c]pyridine Derivatives and Related Analogs
| Biological Target | Therapeutic Area | Findings | Citation |
|---|---|---|---|
| Smoothened (Smo) Receptor | Cancer | Novel tetrahydrothieno[3,2-c]pyridine derivatives demonstrated promising inhibition of the Hedgehog signaling pathway. | rsc.org |
| Heat shock protein 90 (Hsp90) | Cancer | Thieno[2,3-c]pyridine derivatives were identified as potential inhibitors, inducing G2 phase cell cycle arrest. | nih.govnih.gov |
| Serotonin 5-HT1 & 5-HT2 Receptors | CNS Disorders | Derivatives showed potent receptor affinity, indicating potential for developing antipsychotic agents. | nih.gov |
| Tyrosyl-DNA phosphodiesterase I (TDP1) | Cancer | Thieno[2,3-b]pyridine derivatives were identified as potent inhibitors of this DNA repair enzyme. | rsc.orgnsc.ru |
| Complement System | Inflammatory Diseases | Tetrahydrothieno[3,2-c]pyridine derivatives showed inhibitory activity on the classical pathway of human complement activation. | researchgate.net |
| PIM-1 Kinase | Cancer | Thieno[2,3-b]pyridine derivatives were designed and synthesized as potent inhibitors of PIM-1 kinase, showing significant antitumor activity. | nih.gov |
Advancements in Asymmetric Synthesis and Stereoselective Transformations
The development of stereochemically pure compounds is a cornerstone of modern drug discovery, as different enantiomers of a chiral drug can have vastly different pharmacological activities. Future research on this compound will increasingly focus on asymmetric synthesis to produce single enantiomers. Asymmetric hydrogenation is one of the most effective strategies for the enantioselective synthesis of N-heterocycles. mdpi.com This involves the use of chiral catalysts, often based on transition metals like rhodium or iridium, to selectively produce one stereoisomer. mdpi.com Although direct asymmetric hydrogenation of pyridine (B92270) rings remains challenging, the reduction of related imines, enamines, and iminium salts containing the heterocyclic core is a proven and effective approach. mdpi.com
Another emerging area is the use of metal-free denitrogenative transformations. One such method allows for the synthesis of thieno[2,3-c]pyridine derivatives through a fused 1,2,3-triazole intermediate. kuleuven.benih.gov This process, which proceeds under mild, acid-mediated conditions, avoids the use of expensive and potentially toxic metal catalysts and enables the creation of diverse derivatives, including esters and alcohols. kuleuven.benih.gov Furthermore, chemo-enzymatic approaches, which combine chemical reduction with the high stereoselectivity of biocatalysts, present a powerful strategy for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. mdpi.com These advanced synthetic methods will be crucial for accessing novel, chiral this compound derivatives and exploring their stereospecific biological activities.
Integration of In Silico and In Vitro/In Vivo Approaches for Enhanced Discovery
The synergy between computational (in silico) and experimental (in vitro and in vivo) methods is accelerating the pace of drug discovery. This integrated approach is particularly valuable for the exploration of complex scaffolds like thieno[3,2-c]pyridine.
The discovery process often begins with in silico screening and design, where large virtual libraries of compounds can be assessed for their potential to bind to a specific biological target. rsc.orgebi.ac.uk As seen in the development of Hsp90 inhibitors, molecular docking was used to predict how synthesized thieno[2,3-c]pyridine derivatives would bind to the target protein, providing insights that guided further chemical synthesis. nih.govnih.gov This computational pre-screening saves significant time and resources compared to traditional high-throughput screening of physical compounds.
Following in silico design, the most promising candidates are synthesized and subjected to in vitro testing. These laboratory-based assays, such as cell-based proliferation assays (e.g., MTT assay) and enzymatic assays, provide concrete data on the biological activity of the compounds. nih.govnih.gov For example, thieno[2,3-b]pyridine derivatives were evaluated against the NCI60 tumor cell panel and in biochemical assays against TDP1 to confirm their anticancer potential and elucidate their mechanism of action. rsc.orgnsc.ru
Finally, lead compounds that demonstrate high potency and favorable properties in vitro are advanced to in vivo studies in animal models. These experiments are essential for evaluating a compound's efficacy and behavior in a whole living organism. A mouse xenograft study with a thieno[2,3-b]pyridine derivative, for instance, provided encouraging, albeit not statistically significant, evidence of tumor reduction. rsc.orgnsc.ru This iterative cycle of design, synthesis, and testing—powered by the integration of computational and experimental tools—is a powerful paradigm for the efficient discovery of next-generation therapeutics based on the this compound scaffold.
Table 2: Examples of Integrated Discovery Approaches for Thienopyridine Derivatives
| Research Phase | Method/Tool | Application Example | Purpose | Citation |
|---|---|---|---|---|
| In Silico | Molecular Docking | Docking of thieno[2,3-c]pyridine derivatives into the Hsp90 active site. | To predict binding modes and understand structure-activity relationships. | nih.govnih.gov |
| In Silico | ADME Prediction | Computational assessment of pharmacokinetic properties of novel thieno[2,3-c]pyridine derivatives. | To establish the drug-likeness of synthesized compounds early in development. | nih.govnih.gov |
| In Vitro | NCI60 Cell Line Screen | Testing of thieno[2,3-b]pyridine derivatives against a panel of 60 human tumor cell lines. | To assess broad-spectrum anticancer activity. | rsc.orgnsc.ru |
| In Vitro | Enzymatic Inhibition Assay | Measuring the IC₅₀ of thieno[2,3-b]pyridine derivatives against tyrosyl-DNA phosphodiesterase I (TDP1). | To identify and quantify activity against a specific molecular target. | rsc.orgnsc.ru |
| In Vitro | Cell Cycle Analysis | Using PI staining to investigate the effect of thieno[2,3-c]pyridine derivatives on cell cycle progression in cancer cells. | To elucidate the mechanism of anticancer action. | nih.govnih.gov |
| In Vivo | Mouse Xenograft Model | Evaluating the effect of a lead thieno[2,3-b]pyridine derivative on tumor growth in mice. | To assess the therapeutic efficacy in a living organism. | rsc.orgnsc.ru |
Q & A
What are the primary synthetic routes for Thieno[3,2-c]pyridin-4-ylhydrazine, and how do reaction conditions influence intermediate formation?
This compound derivatives are synthesized via cyclization reactions involving hydrazine hydrate. A key method involves heating ethanolic solutions of esters (e.g., 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles) with hydrazine hydrate, yielding intermediates like acetohydrazides and thieno[2,3-b]pyridines. For example, stepwise synthesis isolates thieno[3,2-c]pyran-4-ones, which are treated with hydrazine to form the target compound . One-pot synthesis under similar conditions offers higher efficiency but may require optimization of temperature and catalyst (e.g., sodium ethoxide) to minimize side products .
How does the Thorpe-Ziegler reaction mechanism govern cyclization in this compound synthesis?
The Thorpe-Ziegler mechanism drives intramolecular cyclization of acetohydrazides and thiosemicarbazides into thieno[2,3-b]pyridines. This involves nucleophilic attack of the hydrazine nitrogen on a carbonyl carbon, followed by elimination of water or ethanol to form the fused thienopyridine ring. Catalytic sodium ethoxide enhances cyclization efficiency by deprotonating intermediates, accelerating ring closure. Deviations in solvent polarity (e.g., ethanol vs. acetic anhydride) or substituent electronic effects (e.g., electron-withdrawing groups on aldehydes) can alter reaction kinetics and product distribution .
Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Characterization relies on:
- IR spectroscopy to confirm hydrazine N–H stretches (~3200–3300 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹) .
- ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and substituent environments (e.g., methyl groups at δ 2.0–2.5 ppm) .
- Mass spectrometry (ESI-MS) for molecular ion peaks and fragmentation patterns .
- Single-crystal X-ray diffraction to resolve ring fusion geometry and intermolecular interactions, as demonstrated for methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylate .
What strategies enhance the functionalization of this compound for bioactivity studies?
Functionalization involves:
- Condensation with aromatic aldehydes to form Schiff bases (e.g., N’-arylmethylene derivatives), improving π-conjugation and potential antimicrobial activity .
- Reaction with phenyl isothiocyanate to generate thiosemicarbazides, which can cyclize into pyridothiadiazines under basic conditions .
- Acetylation or alkylation of the hydrazine group to modulate solubility and bioavailability. For example, triethyl orthoformate in acetic anhydride yields pyridothienopyrimidinones with high regioselectivity .
How can researchers resolve contradictions in cyclization yields during synthesis?
Discrepancies in yields often arise from competing reaction pathways. For example, attempts to cyclize thiosemicarbazides into pyridothiadiazines may fail due to steric hindrance or improper leaving groups . Mitigation strategies include:
- Optimizing solvent systems (e.g., polar aprotic solvents like DMF for better intermediate solubility).
- Varying catalysts , such as replacing sodium ethoxide with milder bases (e.g., K₂CO₃) to reduce side reactions .
- Monitoring reaction progress via TLC or HPLC to isolate intermediates before further functionalization .
What methodologies are recommended for evaluating the biological activity of this compound derivatives?
- Antimicrobial assays : Use agar diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Derivatives with electron-deficient aryl substituents (e.g., nitro groups) often exhibit enhanced activity due to membrane disruption .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selectivity indices, comparing thienopyridine cores to known chemotherapeutics .
- Mechanistic studies : Utilize molecular docking to predict interactions with target enzymes (e.g., dihydrofolate reductase) and validate via enzyme inhibition assays .
How do substituent effects influence the electronic properties and reactivity of this compound?
- Electron-donating groups (e.g., –OCH₃) increase electron density on the thienopyridine ring, enhancing nucleophilic reactivity for further functionalization .
- Electron-withdrawing groups (e.g., –CN, –NO₂) stabilize intermediates during cyclization, improving yields of fused heterocycles like pyridothienopyrimidinones .
- Bulkier substituents (e.g., styryl groups) may hinder cyclization but improve π-stacking interactions in crystal lattices, as observed in X-ray structures .
What are the challenges in scaling up this compound synthesis, and how can they be addressed?
- Purification issues : Column chromatography may be impractical for large batches. Alternatives include recrystallization from ethanol/water mixtures or using preparative HPLC .
- Exothermic reactions : Control temperature during hydrazine hydrate addition to prevent decomposition. Use dropwise addition and cooling baths .
- Byproduct management : Optimize stoichiometry (e.g., excess hydrazine) to drive reactions to completion and minimize unreacted starting materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
